2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Quinoline derivatives, including compounds similar to 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide, have been extensively studied for their potential biological activities. One research pathway involves the synthesis and reactions of quinoline carbohydrazide derivatives, which have shown potential in creating compounds with antimicrobial properties. For instance, quinoline-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the role these compounds play in the development of new therapeutic agents (Keshk et al., 2008). Similarly, novel quinoline derivatives containing a 1,2,4-triazole moiety have been developed, showing significant antimicrobial activity and highlighting the versatile applications of quinoline derivatives in medicinal chemistry (Eswaran et al., 2009).
Antimicrobial and Antitubercular Activities
Further investigations into quinoline derivatives have led to the discovery of compounds with promising antimicrobial and antitubercular activities. Novel Schiff bases of quinoline carboxylic acid derivatives have been synthesized and showed high activity against S. aureus and E. faecalis, indicating potential for the treatment of bacterial infections (Bodke et al., 2017). This supports the notion that structural modifications of the quinoline core can lead to enhanced biological activities.
Anticancer and Antibacterial Properties
The development of quinoline derivatives for anticancer and antibacterial applications has also been explored. A series of novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds were synthesized, exhibiting significant antibacterial and anticancer properties. This underscores the therapeutic potential of quinoline derivatives in oncology and infectious diseases (Adimule et al., 2014).
Molecular Docking and Drug Development
The application of molecular docking techniques to quinoline derivatives has provided insights into their potential as drug candidates. Novel complexes derived from quinoline derivatives have been synthesized and characterized, with docking studies revealing promising inhibition levels against HepG2 liver carcinoma cells. This highlights the role of computational methods in evaluating the biological activities of quinoline derivatives and guiding the design of new therapeutic agents (Ali et al., 2019).
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)24-14-7-5-6-13(10-14)18-11-16(19(23)22-20)15-8-3-4-9-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOWYEXYBRZBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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